molecular formula C15H13N3O5S B13359167 2-((4-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((4-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13359167
M. Wt: 347.3 g/mol
InChI Key: OTZRZQOAXKCGOG-UHFFFAOYSA-N
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Description

2-((4-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nitrophenyl derivatives. This compound is characterized by the presence of a nitrophenyl group, an amino group, and a nicotinate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 4-nitroaniline with ethyl 2-(methylthio)nicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((4-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitrophenol: Another nitrophenyl derivative with similar chemical properties.

    2-(2-Nitrophenyl)acetic acid: Contains a nitrophenyl group and is used in organic synthesis.

    4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: A related compound with a nitrophenyl group and a carbonate ester.

Uniqueness

2-((4-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both a nitrophenyl group and a nicotinate ester. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness.

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H13N3O5S/c1-24-14-12(3-2-8-16-14)15(20)23-9-13(19)17-10-4-6-11(7-5-10)18(21)22/h2-8H,9H2,1H3,(H,17,19)

InChI Key

OTZRZQOAXKCGOG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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